Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
Overview
Description
“Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” involves the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol. The mixture is heated under reflux for 2 hours and concentrated under reduced pressure. The residue is taken up in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure .Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is represented by the formula C8H10N2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” include the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol .Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
- Application : There is a study that used a similar compound (a triazole-pyrimidine derivative) in pharmaceutical research . While not exactly the same, it suggests that “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” could potentially have applications in this field.
- Methods of Application : In the study, the compound was synthesized and then tested for biological activity against oxygen–glucose deprivation and reperfusion (OGD/R), ER stress, and neuroinflammation models .
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Pharmaceutical Testing
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Chemical Properties Research
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Material Science
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Environmental Science
properties
IUPAC Name |
methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMLAKXZCYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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